molecular formula C14H14ClNO B1455825 (2-Chlorophenyl)(2-methoxyphenyl)methanamine CAS No. 1179084-82-2

(2-Chlorophenyl)(2-methoxyphenyl)methanamine

Cat. No. B1455825
M. Wt: 247.72 g/mol
InChI Key: YVVAOCNJPROCGJ-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a useful research compound. Its molecular formula is C14H14ClNO .


Synthesis Analysis

The synthesis of this compound has been done in five steps . The cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .


Molecular Structure Analysis

The molecular weight of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is 247.72 g/mol . The InChI code is 1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2-Chlorophenyl)(2-methoxyphenyl)methanamine” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(2-methoxyphenyl)methanamine” is a powder that is stored at room temperature . .

Scientific Research Applications

Nonlinear Optical Properties for Optical Devices

Research conducted by Mostaghni, Shafiekhani, and Madadi Mahani (2022) focused on the synthesis and characterization of a compound with high nonlinear optical properties, suggesting its suitability for applications in optical devices. The study highlighted the compound's significant dipole moment and hyperpolarizability, making it a promising candidate for nonlinear optics studies and optical device fabrication (Mostaghni, Shafiekhani, & Madadi Mahani, 2022).

Environmental Biodegradation

Yim et al. (2008) investigated the reductive dechlorination of methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum under anaerobic conditions. This study highlights the potential of certain microbial species in the human gut to participate in the biodegradation of environmentally persistent organic pollutants, suggesting pathways for their detoxification and removal from the environment (Yim et al., 2008).

Molecular Structure and Chemical Analysis

El Glaoui et al. (2010) described the synthesis and characterization of a compound formed via the condensation of (2-methoxyphenyl)methanamine, emphasizing its potential in various chemical analyses and research applications due to its unique molecular structure and hydrogen bonding patterns (El Glaoui et al., 2010).

Safety And Hazards

The compound has some safety hazards. It has hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2-chlorophenyl)-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVAOCNJPROCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2-methoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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